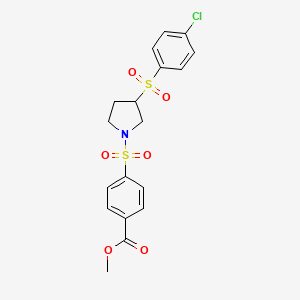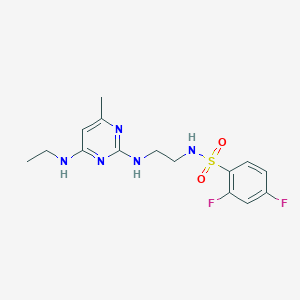
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide is a synthetic compound of interest in both academic and industrial research. This molecule is characterized by its unique chemical structure that combines ethylamino, methylpyrimidin, and difluorobenzenesulfonamide functional groups.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The presence of functional groups such as the ethylamino and methylpyrimidin in the structure may play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, often leading to changes in cellular function and potentially contributing to their biological effects .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, potentially contributing to their overall biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide typically involves multi-step reactions. The initial step often includes the preparation of the 4-(ethylamino)-6-methylpyrimidin-2-yl intermediate, followed by a coupling reaction with an appropriately substituted ethylenediamine. The final step involves the sulfonation of the intermediate product with 2,4-difluorobenzenesulfonyl chloride under controlled conditions.
Industrial Production Methods
For large-scale industrial production, the synthesis is optimized to maximize yield and purity while minimizing costs and waste. This usually involves optimizing reaction conditions like temperature, pressure, and the use of specific catalysts to expedite the synthesis. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for the purification and verification of the compound.
化学反応の分析
Types of Reactions
The compound can undergo several chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the sulfonamide group to sulfinamide.
Substitution: : The ethylamino and difluorobenzenesulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide (H₂O₂) or other peroxides under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: : Typically involves reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF).
Major Products
Major products include sulfoxides, sulfones, and substituted derivatives of the original compound.
科学的研究の応用
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide has numerous applications in various fields:
Chemistry: : Serves as a building block for the synthesis of more complex molecules.
Biology: : Used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of novel materials and catalysts.
類似化合物との比較
Similar Compounds
N-(2-(2,4-dichlorophenyl)ethyl)-2,4-difluorobenzenesulfonamide: : Differs by substitution with dichlorophenyl group.
N-(2-(4-(methylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide: : Differs by the presence of a methylamino group.
Uniqueness
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide is unique due to its specific combination of functional groups, providing distinct reactivity and binding properties compared to similar compounds.
To sum up, this compound is a fascinating molecule with diverse applications and distinctive characteristics, making it a significant subject of ongoing research.
特性
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N5O2S/c1-3-18-14-8-10(2)21-15(22-14)19-6-7-20-25(23,24)13-5-4-11(16)9-12(13)17/h4-5,8-9,20H,3,6-7H2,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNPNGCBZYHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)
![6-(azepane-1-sulfonyl)-2-[(3,4-dimethylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2758041.png)

![2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2758045.png)
![5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2758047.png)

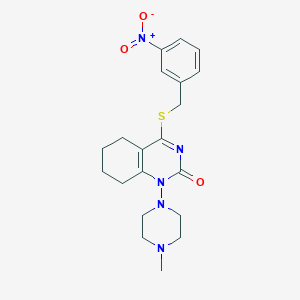
![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)

![ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2758054.png)
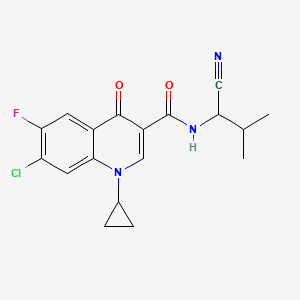
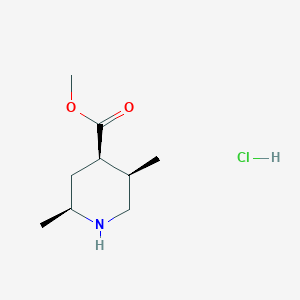
![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2758057.png)
